N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive Activity
Research on derivatives similar to N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide has demonstrated significant antinociceptive effects. Studies have shown that compounds within this chemical class can surpass the effectiveness of aspirin in pain mitigation when tested in animal models, indicating their potential as pain relief agents (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antitumor Activity
Another area of application for these compounds is in antitumor activity. Derivatives have been evaluated for their potential to inhibit tumor growth in various cancer cell lines, showing promise as anticancer agents. For instance, specific derivatives bearing different heterocyclic rings have been tested against approximately 60 human tumor cell lines, with some compounds demonstrating considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
Compounds in this category have also been investigated for their antioxidative capabilities. A study on a new derivative synthesized for this purpose showed notable radical scavenging activity, indicating its potential as an antioxidant agent (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Antimicrobial Evaluation
Moreover, these compounds have been synthesized and evaluated for antimicrobial activities. A series of derivatives were screened for their action against various microbial species, with most showing activity to varying extents. This suggests their utility in developing new antimicrobial agents (Gul et al., 2017).
Base Oil Improvement
Interestingly, certain pyridazinone derivatives have been identified for their chemical stability and multifunctional properties in improving base oil. These compounds have been tested as antioxidants and corrosion inhibitors for carbon steel in acid medium, highlighting their industrial application potential (Nessim, 2017).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-15-4-6-16(7-5-15)24-21(28)13-31-22-11-9-19(25-26-22)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRHAKLTDYLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.